3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a methyl group at the third position and a 2-methylphenylmethoxy group at the sixth position of the pyridazine ring. Pyridazines are known for their diverse biological activities and are used in various fields, including medicinal chemistry and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-dicarbonyl compound. For example, the reaction of hydrazine hydrate with 3-methyl-2,4-pentanedione under reflux conditions can yield 3-methylpyridazine.
Introduction of the 2-Methylphenylmethoxy Group: The 2-methylphenylmethoxy group can be introduced through a nucleophilic substitution reaction. This can be achieved by reacting 3-methylpyridazine with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridazine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles or electrophiles in the presence of appropriate catalysts or bases.
Major Products Formed
Oxidation: Pyridazine N-oxides.
Reduction: Reduced pyridazine derivatives.
Substitution: Substituted pyridazine derivatives with different functional groups.
Scientific Research Applications
3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Agrochemicals: Pyridazine derivatives are explored for their potential use as herbicides, insecticides, and fungicides.
Material Science: The compound can be used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Methylpyridazine: Lacks the 2-methylphenylmethoxy group, making it less complex.
6-[(2-Methylphenyl)methoxy]pyridazine: Lacks the methyl group at the third position.
3-Methyl-6-[(phenyl)methoxy]pyridazine: Lacks the methyl group on the phenyl ring.
Uniqueness
3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine is unique due to the presence of both the methyl group at the third position and the 2-methylphenylmethoxy group at the sixth position. This specific substitution pattern can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-methyl-6-[(2-methylphenyl)methoxy]pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-5-3-4-6-12(10)9-16-13-8-7-11(2)14-15-13/h3-8H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXJIFCVRJJBQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2=CC=CC=C2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.